2-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-6-phenyl-2-azaspiro[3.3]heptane
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Description
The compound “2-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-6-phenyl-2-azaspiro[3.3]heptane” is a chemical compound which is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The synthesis of this compound involves unique synthesis routes which rely on the van Leusen pyrrole synthesis and the halogen dance reaction . In one of the synthesis steps, “3-(Difluoromethyl)-1-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid” was dissolved in dichloromethane containing one drop of N, N -dimethylformamide. A solution of oxalyl chloride was added at room temperature .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions . The molecular formula is C6H6F2N2O2 .Chemical Reactions Analysis
The compound is involved in the synthesis of fungicidally active succinate dehydrogenase inhibitors . It’s used as an intermediate in the synthesis of these inhibitors .Physical and Chemical Properties Analysis
The compound has a molecular weight of 176.12 . More detailed physical and chemical properties are not available in the search results.Mechanism of Action
Target of Action
The primary target of this compound is succinate dehydrogenase (SDH) . SDH is an enzyme complex that plays a critical role in the mitochondrial respiratory chain, also known as complex II. It is involved in the citric acid cycle and the electron transport chain, which are essential for energy production in cells .
Mode of Action
This compound acts as a succinate dehydrogenase inhibitor (SDHI) . It binds to the SDH enzyme, preventing it from catalyzing the oxidation of succinate to fumarate. This inhibition disrupts the flow of electrons in the respiratory chain, leading to a decrease in ATP production and an increase in reactive oxygen species .
Biochemical Pathways
The inhibition of SDH affects multiple biochemical pathways. Primarily, it disrupts the citric acid cycle and the electron transport chain , both of which are crucial for energy production in cells . The disruption of these pathways leads to a decrease in ATP production, affecting various cellular processes that require energy. Additionally, the inhibition of SDH can lead to an increase in reactive oxygen species, which can cause oxidative stress and damage to cells .
Pharmacokinetics
Given its structural similarity to other sdhi fungicides, it is likely to have similar adme properties . These properties can significantly impact the compound’s bioavailability, efficacy, and safety profile.
Result of Action
The inhibition of SDH by this compound can lead to various molecular and cellular effects. The decrease in ATP production can affect various energy-dependent cellular processes, potentially leading to cell death . The increase in reactive oxygen species can cause oxidative stress, leading to damage to cellular components such as proteins, lipids, and DNA .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other compounds, pH, temperature, and the specific characteristics of the target organism
Properties
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O/c1-22-9-14(15(21-22)16(19)20)17(24)23-10-18(11-23)7-13(8-18)12-5-3-2-4-6-12/h2-6,9,13,16H,7-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAJSJICMZAEIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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